![molecular formula C21H21D4ClN2O3 B602437 Cetirizine D4 CAS No. 1219803-84-5](/img/structure/B602437.png)
Cetirizine D4
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Overview
Description
Cetirizine-d4 is a deuterium labeled Cetirizine. Cetirizine, a second-generation antihistamine and the carboxylated metabolite of hydroxyzine, is a specific, orally active and long-acting histamine H1-receptor antagonist . It has antiallergic properties and inhibits eosinophil chemotaxis during the allergic response .
Synthesis Analysis
Cetirizine D4 can be quantified by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). The compound is isolated from human plasma by protein precipitation using acetonitrile. Cetirizine D4 is used as an internal standard . The synthesis of cetirizine involves replacing the scaffold on the cetirizine moiety using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular formula of Cetirizine D4 is C21H27Cl3N2O3 .Chemical Reactions Analysis
A multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for the quantification of cetirizine. The compound was isolated from human plasma by protein precipitation using acetonitrile. Cetirizine D4 was used as an internal standard .Physical And Chemical Properties Analysis
Cetirizine D4 has a molecular weight of 392.9 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 8 .Scientific Research Applications
Quantification of Cetirizine using LC-MS/MS
“Cetirizine D4” is extensively used as an internal standard in the quantification of cetirizine . The compound is isolated from human plasma by protein precipitation using acetonitrile . A multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for this quantification .
Experimental Procedure: The chromatographic conditions are achieved using a C18 column and a combination of ammonium acetate, water, and methanol as the mobile phase . The MRMs for cetirizine are 389.26→165.16, 201.09, and for cetirizine d4, they are 393.09→165.15, 201.10 . Calibration curves are constructed by plotting the peak area ratios of the calibrators’ target MRM transition area to labeled internal standard target MRM transition area versus concentration .
This method provides a simple, rapid, and highly sensitive approach for the measurement of cetirizine, making “Cetirizine D4” a crucial component in this scientific research application .
Safety And Hazards
Future Directions
Cetirizine, including its D4 variant, has been safely used over-the-counter for many years. In 2019, IV cetirizine was approved for the treatment of acute urticaria. This approval has led to a changing landscape of IV antihistamines for the treatment of histamine-mediated conditions . Future research may focus on the development of clinically advantageous H1 antihistamines with the aid of molecular techniques .
properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSPGNDCPOVPBA-AKJKYJKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride | |
CAS RN |
2070015-27-7 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What analytical technique is used to quantify Cetirizine in the study?
A1: The study utilizes High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for Cetirizine quantification. [] This technique is highly sensitive and specific, making it suitable for accurately measuring drug concentrations in biological samples.
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